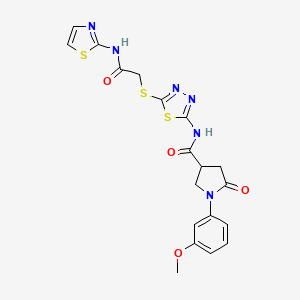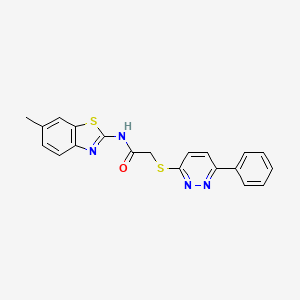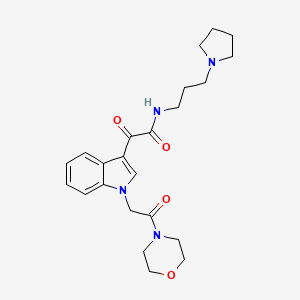![molecular formula C25H25N3O5 B3291476 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872855-00-0](/img/structure/B3291476.png)
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Descripción general
Descripción
The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic molecule. It is related to a series of DprE1 inhibitors based on a 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H25N3O5S . It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, an indole ring, and a pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 455.5 g/mol, a topological polar surface area of 121 Ų, and a complexity of 693 .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The synthesized molecules were studied for their inhibition activity to assess their possible therapeutic effect on this disease .
Antibacterial Agents
The compound has been synthesized and evaluated for its antibacterial potential . It has been found to exhibit significant antibacterial activity.
Enzyme Inhibitors
The compound has been studied for its inhibitory activity against certain enzymes . It has shown moderate inhibitory potential against certain enzymes, making it a potential candidate for drug development .
Nonlinear Optical Material
The compound has been suggested as a potential nonlinear optical (NLO) material . It could be used in frequency generators, optical limiters, and optical switching applications .
Anticancer Drug Target
The compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .
Type-2 Diabetes Treatment
Some derivatives of the compound have been synthesized as possible therapeutic agents for Type-2 Diabetes .
Anti-inflammatory Properties
The compound has been shown to exhibit anti-inflammatory properties by activating certain pathways.
Organic Synthesis Reactions
The compound has been used in organic synthesis reactions to produce certain types of compounds .
Mecanismo De Acción
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes, which have roles in inflammatory responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity
Result of Action
The compound has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% . This suggests that the compound’s action results in significant molecular and cellular effects, at least in the context of these bacterial species.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-11-5-6-12-27)15-28-14-19(18-7-1-2-8-20(18)28)24(30)25(31)26-13-17-16-32-21-9-3-4-10-22(21)33-17/h1-4,7-10,14,17H,5-6,11-13,15-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKIZAXYPHXFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3291415.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3291418.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3291435.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3291445.png)


![N,N-diethyl-2-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B3291458.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291475.png)
